N'-Butyl-N-methyl-N-phenylthiourea
Description
Properties
CAS No. |
502748-43-8 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-butyl-1-methyl-1-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChI Key |
IWNDHPIGABNUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Route A: Phenyl Isothiocyanate and N-Methyl-N-butylamine
Reagents :
- Phenyl isothiocyanate (C₆H₅NCS)
- N-Methyl-N-butylamine (C₅H₁₃N)
- Toluene or dichloromethane (solvent)
Procedure :
Route B: Butyl Isothiocyanate and N-Methyl-N-phenylamine
Reagents :
- Butyl isothiocyanate (C₄H₉NCS)
- N-Methyl-N-phenylamine (C₇H₉N)
Procedure :
- Mix N-methyl-N-phenylamine (1.0 equiv) with butyl isothiocyanate (1.0 equiv) in dichloromethane.
- Stir at room temperature for 2 hours.
- Concentrate under reduced pressure and purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 70–80%.
Advantages : Shorter reaction time due to higher electrophilicity of alkyl isothiocyanates.
Mechanochemical Synthesis
Solvent-free mechanochemistry offers an eco-friendly alternative with quantitative yields:
Reagents :
- Phenyl isothiocyanate
- N-Methyl-N-butylamine
Procedure :
- Combine reactants in a 1:1 molar ratio in a ball mill.
- Grind at 30 Hz for 15–20 minutes.
- Wash with cold hexane to isolate product.
- Kinetics : Reaction completes within 20 minutes due to enhanced molecular collisions.
- Green Chemistry : Eliminates solvent waste, reducing E-factor by 85%.
Ultrasonic-Assisted Synthesis
Ultrasound irradiation accelerates reaction kinetics via cavitation:
Reagents :
- Phenyl isothiocyanate
- N-Methyl-N-butylamine
- Triethylamine (TEA, catalyst)
Procedure :
- Suspend N-methyl-N-butylamine (1.0 equiv) and TEA (1.1 equiv) in ethanol.
- Add phenyl isothiocyanate (1.0 equiv) under ultrasonic irradiation (40 kHz, 50°C).
- React for 20 minutes, then filter and recrystallize.
- Time Efficiency : 20 minutes vs. hours in conventional methods.
- Purity : Minimal side products due to controlled energy input.
Comparative Analysis of Methods
| Parameter | Solution-Phase | Mechanochemical | Ultrasonic |
|---|---|---|---|
| Reaction Time | 1–3 hours | 15–20 minutes | 20 minutes |
| Yield | 75–87% | ≥95% | 90–96% |
| Solvent Use | Toluene/DCM | None | Ethanol |
| Energy Input | Low | Moderate | High |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Key Observations :
- Mechanochemical methods achieve near-quantitative yields but require specialized equipment.
- Ultrasonic synthesis balances speed and yield, ideal for rapid prototyping.
Recent Advances and Optimization
Catalytic Enhancements
Stereochemical Control
- Chiral Amines : Use of (R)- or (S)-N-methyl-N-butylamine enables enantioselective synthesis, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N’-Butyl-N-methyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N’-Butyl-N-methyl-N-phenylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of N’-Butyl-N-methyl-N-phenylthiourea involves its interaction with molecular targets and pathways in biological systems. For example, it can inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions and its interaction with cellular proteins and enzymes.
Comparison with Similar Compounds
Key Observations :
- Solubility : Most aryl/alkyl thioureas, including benzoyl and neopentyl derivatives, are water-insoluble due to hydrophobic substituents .
- Hydrogen Bonding : Substituents like hydroxy (in β-hydroxy-isobutyl) enhance intramolecular hydrogen bonding, influencing crystal packing and stability .
- Electrochemical Behavior: Nitro and cyano groups (e.g., in N-(4-nitrobenzoyl) derivatives) exhibit distinct reduction potentials in cyclic voltammetry, relevant for sensor applications .
Antimicrobial Activity
- N-Benzoyl-N′-4-cyanophenylthiourea demonstrates moderate antibacterial activity, attributed to the electron-withdrawing cyano group enhancing membrane penetration .
Metal Coordination
- N-Benzoyl thioureas form stable complexes with transition metals (e.g., Fe³⁺, Zn²⁺), useful in metal extraction and catalysis .
Crystallographic and Spectroscopic Differences
- Planarity: N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea adopts a non-planar conformation (dihedral angle = 9.35°) due to steric clashes between chloro and nitro groups .
- Hydrogen Bonding : Intra- and intermolecular hydrogen bonds (e.g., N–H···S/O) dominate in N-benzoyl thioureas, stabilizing dimeric structures .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for N'-Butyl-N-methyl-N-phenylthiourea, and how can reaction conditions be optimized?
- Methodology: The compound can be synthesized via a one-step reaction between substituted benzoyl chlorides and thiourea derivatives under controlled conditions. For example, N-benzoylthiourea derivatives are typically synthesized by reacting benzoyl chloride with N-phenylthiourea in anhydrous acetone or tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 12–24 hours .
- Optimization: Key variables include solvent polarity (e.g., acetone vs. THF), temperature (lower temperatures reduce side reactions), and stoichiometric ratios. Catalysts like triethylamine may enhance yields by neutralizing HCl byproducts .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Techniques:
- IR Spectroscopy: To confirm the presence of thiourea groups (C=S stretch ~1250–1350 cm⁻¹) and amide bonds (N-H stretch ~3200 cm⁻¹) .
- NMR (¹H/¹³C): For structural elucidation; aromatic protons appear at δ 7.0–8.0 ppm, while alkyl groups (e.g., butyl, methyl) resonate at δ 0.5–3.0 ppm .
- X-ray Crystallography: To determine crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
- Validation: Cross-reference with computational models (e.g., DFT) to validate spectral assignments .
Q. How does substituent variation on the phenyl ring affect solubility and solvent selection?
- Substituent Effects:
| Substituent | Solubility in Polar Solvents (e.g., DMSO) | Solubility in Nonpolar Solvents (e.g., CHCl₃) |
|---|---|---|
| -Cl | Moderate | High |
| -OH | High | Low |
| -CH₃ | Low | Moderate |
| Data derived from substituted phenylthioureas in . |
- Guidance: Use polar aprotic solvents (e.g., DMSO) for hydrophilic derivatives and toluene for hydrophobic analogs .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models be applied to predict the biological activity of this compound derivatives?
- Approach:
- Descriptor Selection: Use electronic (e.g., Hammett σ constants), steric (e.g., molar refractivity), and hydrophobic (logP) parameters to correlate substituent effects with activity .
- Validation: Compare predicted IC₅₀ values (e.g., enzyme inhibition) with experimental data from bioassays. For example, chlorinated derivatives often show enhanced activity due to increased electron-withdrawing effects .
- Case Study: A QSAR study on N-benzoylthioureas demonstrated that chloro-substituted analogs exhibited 2–3× higher inhibitory activity against tyrosine kinases compared to methyl-substituted derivatives .
Q. What computational strategies are effective in modeling the electronic properties and reaction mechanisms of thiourea derivatives?
- Methods:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the thiocarbonyl group is a nucleophilic hotspot .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction pathways (e.g., solvent-free synthesis under microwave irradiation) .
- Outcome: DFT studies on benzoylthioureas revealed that electron-withdrawing substituents lower the LUMO energy, enhancing electrophilic reactivity .
Q. How do structural modifications influence the enzyme inhibition mechanisms of this compound?
- Mechanistic Insights:
- Competitive Inhibition: Bulky substituents (e.g., butyl groups) may sterically hinder substrate binding to active sites.
- Allosteric Modulation: Polar groups (e.g., -OH) can interact with peripheral protein residues, altering enzyme conformation .
- Experimental Design: Use kinetic assays (e.g., Michaelis-Menten plots) and docking simulations (AutoDock Vina) to differentiate inhibition types .
Q. How should researchers address contradictions in reported biological activities or physicochemical properties of thiourea derivatives?
- Resolution Framework:
Control Variables: Standardize assay conditions (pH, temperature) and compound purity (HPLC ≥98%) .
Comparative Studies: Replicate experiments using analogs with incremental structural changes (e.g., -H, -Cl, -CH₃) to isolate substituent effects .
Data Reconciliation: Cross-validate results with computational predictions (e.g., QSAR, DFT) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
